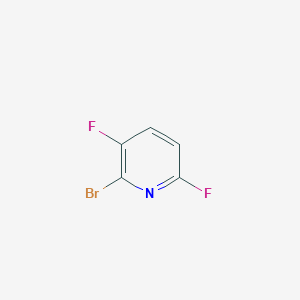

2-Bromo-3,6-difluoropyridine

CAS No.: 1382786-22-2

Cat. No.: VC5391046

Molecular Formula: C5H2BrF2N

Molecular Weight: 193.979

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1382786-22-2 |

|---|---|

| Molecular Formula | C5H2BrF2N |

| Molecular Weight | 193.979 |

| IUPAC Name | 2-bromo-3,6-difluoropyridine |

| Standard InChI | InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H |

| Standard InChI Key | SXNOETYVINFCJZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1F)Br)F |

Introduction

Chemical Identity and Structural Characteristics

2-Bromo-3,6-difluoropyridine is a monosubstituted pyridine derivative with the systematic IUPAC name 2-bromo-3,6-difluoropyridine. Its molecular structure is defined by the following identifiers:

-

SMILES:

FC1=NC(Br)=C(F)C=C1 -

InChI:

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H -

InChI Key:

SXNOETYVINFCJZ-UHFFFAOYSA-N

The compound’s planar aromatic ring system, combined with electronegative halogen substituents, confers distinct electronic properties. The bromine atom at the 2-position and fluorine atoms at the 3- and 6-positions create a polarized electron distribution, enhancing its susceptibility to nucleophilic and electrophilic attacks .

Table 1: Physicochemical Properties of 2-Bromo-3,6-difluoropyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.98 g/mol | |

| Purity | ≥97% | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

| Predicted Collision Cross Section (Ų) | 132.9–138.5 |

The absence of reported melting and boiling points in literature underscores the compound’s primary use as an intermediate rather than a standalone product .

Synthetic Routes and Methodologies

Halogen Exchange Reactions

A primary synthesis route involves Halex reactions, where halogen atoms on pyridine rings are replaced by fluorine. For example, 2,3,5-trichloropyridine undergoes sequential fluorination using potassium fluoride (KF) and cesium fluoride (CsF) in polar aprotic solvents like sulfolane. This method, detailed in U.S. Patent US5468863A, achieves a 61% yield of 5-chloro-2,3-difluoropyridine, a related compound, through controlled temperature (180–240°C) and phase-transfer catalysts . For 2-bromo-3,6-difluoropyridine, analogous strategies likely replace chlorine with bromine at specific positions post-fluorination .

Metal-Free Nucleophilic Substitution

Reactivity and Functionalization

Position-Dependent Reactivity

The reactivity of 2-bromo-3,6-difluoropyridine is highly influenced by the positions of its substituents:

-

Bromine at C2: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Fluorine at C3 and C6: Withdraw electron density, activating the ring for electrophilic substitution at C4 and C5 .

Studies on analogous compounds (e.g., 5-bromo-2-fluoropyridine) demonstrate that bromide substitution para to the nitrogen exhibits higher reactivity than ortho or meta positions . For example, 2-bromo-6-fluoropyridine undergoes selective amination at C6 due to reduced steric hindrance .

Cross-Coupling Applications

The compound’s bromine atom facilitates palladium-catalyzed couplings, enabling the synthesis of biaryl structures. In one application, 2-bromo-3,6-difluoropyridine couples with phenylboronic acid via Suzuki-Miyaura reactions to yield trifluoromethylated biphenyls, which are valuable in medicinal chemistry .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

2-Bromo-3,6-difluoropyridine is a precursor to herbicides and insecticides. For instance, its derivatives are key intermediates in synthesizing sulfonylurea herbicides, which inhibit acetolactate synthase in plants .

Pharmaceutical Building Blocks

The compound’s scaffold is integral to kinase inhibitors and antiviral agents. For example, substituting the bromine with pyrazole or indazole groups yields compounds targeting interleukin-1 receptor-associated kinase 4 (IRAK-4), a therapeutic target in autoimmune diseases .

Table 2: Representative Derivatives and Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume